Spasmofen - 82824-08-6

Spasmofen

Catalog Number: EVT-1593616
CAS Number: 82824-08-6
Molecular Formula: C95H112Cl4N5O21+
Molecular Weight: 1801.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spasmofen is a pharmaceutical compound primarily used for its analgesic and antispasmodic properties. It is commonly employed in the treatment of renal colic and other forms of acute pain associated with spasms in the urinary tract. The active ingredient in Spasmofen is metamizole sodium, also known as dipyrone, which is a non-opioid analgesic with a long history of use in various medical applications.

Source

Spasmofen is synthesized from metamizole sodium, which was first introduced in the 1920s. It has been widely used in several countries, although its use has been restricted or banned in some regions due to concerns over potential side effects, particularly agranulocytosis.

Classification

Spasmofen falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. It is specifically categorized as an antipyretic analgesic, sharing characteristics with other NSAIDs but distinguished by its unique mechanism of action.

Synthesis Analysis

Methods

The synthesis of metamizole sodium involves several key steps:

  1. Starting Materials: The synthesis typically begins with 4-methylaminoantipyrine and sodium hydroxide.
  2. Formation of Metamizole: The reaction proceeds through the formation of an intermediate, which is then treated with sodium to produce metamizole.
  3. Sodium Salt Formation: Finally, the compound is converted into its sodium salt form for increased solubility and bioavailability.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is usually crystallized to remove impurities.

Molecular Structure Analysis

Structure

Metamizole sodium has a complex molecular structure characterized by the following components:

  • Molecular Formula: C_13H_16N_3NaO_4S
  • Molecular Weight: 305.34 g/mol
  • Structure Representation: The compound features a pyrazolone ring system, which is central to its pharmacological activity.

Data

The three-dimensional structure of metamizole can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions at the molecular level.

Chemical Reactions Analysis

Reactions

Metamizole sodium undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: In aqueous solutions, metamizole can hydrolyze to form 4-methylaminoantipyrine and other by-products.
  2. Decomposition: Under extreme conditions (e.g., high temperatures), it may decompose into harmful substances.
  3. Interactions with Other Drugs: Metamizole can interact with other medications, affecting their efficacy and safety profiles.

Technical Details

The stability of metamizole sodium can be influenced by factors such as light exposure and pH levels, which are critical during formulation development.

Mechanism of Action

Process

The primary mechanism through which Spasmofen exerts its effects involves:

  1. Inhibition of Prostaglandin Synthesis: Metamizole inhibits cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins which are mediators of pain and inflammation.
  2. Central Nervous System Action: It is believed to act on the central nervous system by altering pain perception through modulation of neurotransmitter release.

Data

Clinical studies have demonstrated that Spasmofen effectively reduces pain intensity in patients suffering from renal colic, showcasing its efficacy in acute pain management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Spasmofen typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water, which facilitates its administration via intravenous or intramuscular routes.
  • Melting Point: The melting point ranges between 90°C to 100°C.

Chemical Properties

  • pH Stability Range: Optimal pH for stability is around 6-8.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain efficacy.
Applications

Scientific Uses

Spasmofen is primarily used in clinical settings for:

  • Pain Management: Effective for treating acute pain episodes, particularly those associated with renal colic.
  • Antispasmodic Therapy: Utilized to alleviate muscle spasms in various medical conditions.
  • Research Applications: Investigated for potential uses beyond traditional analgesia, including studies on its pharmacokinetics and safety profile.
Introduction to Spasmofen in Pharmacological Context

Spasmofen represents a rationally designed fixed-dose combination product targeting the complex pathophysiology of visceral pain associated with smooth muscle spasm. Developed as a therapeutic strategy to address multiple pain pathways simultaneously, it combines an anti-inflammatory analgesic with a spasmolytic agent. This dual-component approach targets both the nociceptive signaling and the underlying muscular hyperactivity responsible for conditions like renal colic, biliary colic, and gastrointestinal spasmodic disorders. The formulation exemplifies a pharmacological synergy strategy wherein each component addresses distinct yet complementary aspects of the pain-spasm cycle [2] [4] [7].

Therapeutic Rationale for Spasmofen's Development

The development of Spasmofen was driven by the well-established pathophysiological relationship between smooth muscle spasm and visceral pain. In conditions such as renal colic, ureteral obstruction triggers prostaglandin-mediated inflammation and increased peristaltic contractions, creating a self-perpetuating cycle of spasm and pain. Spasmofen's combination of ketoprofen (a potent NSAID) and hyoscine butylbromide (a spasmolytic anticholinergic) simultaneously interrupts this cycle at two critical points [2] [4].

Ketoprofen (100 mg in suppositories; 100 mg in ampoules) exerts its therapeutic effect through prostaglandin synthesis inhibition by blocking both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This action reduces inflammatory mediators that sensitize nociceptors and potentiate smooth muscle contractions. The pharmacological profile of ketoprofen includes additional analgesic mechanisms beyond prostaglandin inhibition, including central modulation of pain processing and inhibition of bradykinin activity, contributing to its efficacy in visceral pain states [2] [7] [9].

Hyoscine butylbromide (10 mg in suppositories; 20 mg in ampoules) complements this action through competitive antagonism of muscarinic receptors in the smooth muscle of abdominal and pelvic organs. Unlike tertiary amine anticholinergics, its quaternary ammonium structure limits central nervous system penetration, reducing neuropsychiatric side effects while maintaining potent peripheral antispasmodic activity. The agent exerts additional ganglionic blocking effects through nicotinic receptor binding, providing comprehensive relief of pathological smooth muscle contractions [2] [3] [7].

Clinical evidence supporting this dual mechanism approach comes from a randomized, double-blind trial in acute renal colic patients (n=80), where Spasmofen suppositories demonstrated 87.5% treatment success (defined as reduction from severe/moderate to mild/no pain at 60 minutes), comparable to intravenous ketorolac (82.5%) (P=0.755). Notably, Spasmofen showed a significantly greater reduction in visual pain analog scale scores at 60 minutes (92.36% vs. 75.06%; P=0.0466), suggesting sustained efficacy potentially attributable to the combined mechanisms [2] [4].

Table 1: Spasmofen Components and Their Pharmacological Actions

ComponentChemical ClassPrimary MechanismTherapeutic TargetDose Forms
KetoprofenPropionic acid NSAIDNon-selective COX inhibition; Prostaglandin synthesis suppressionInflammation-mediated pain sensitization; Nociceptor activation100mg (suppository); 100mg (ampoule)
Hyoscine ButylbromideQuaternary ammonium anticholinergicMuscarinic receptor antagonism; Ganglionic blockadePathological smooth muscle contraction; Hyperperistalsis10mg (suppository); 20mg (ampoule)

Historical Evolution of Combination Spasmolytic-Analgesic Agents

The conceptual foundation for Spasmofen traces back to mid-20th century clinical observations that monotherapy with either analgesics or antispasmodics provided suboptimal relief for severe colicky pain. Early approaches to visceral pain management relied on opiate-based formulations, which risked respiratory depression, constipation, and dependency while inadequately addressing muscle spasm components. The 1960s saw the emergence of first-generation antispasmodics (dicyclomine, hyoscyamine) which often caused unacceptable anticholinergic side effects (dry mouth, urinary retention, cognitive disturbances) when dosed sufficiently to relieve severe spasms [3] [6] [8].

The therapeutic breakthrough came with the development of quaternary ammonium anticholinergics like hyoscine butylbromide, which offered reduced central nervous system penetration due to their permanent positive charge. This structural modification preserved potent peripheral antispasmodic activity while minimizing central side effects, making them more suitable for combination therapy. Parallel advances in NSAID pharmacology identified propionic acid derivatives like ketoprofen as having superior analgesic efficacy in visceral pain compared to earlier salicylates, attributable to their dual inhibition of peripheral and central pain pathways [3] [6].

Regionally distinct development pathways emerged:

  • European markets pioneered combinations with papaverine derivatives (mebeverine) focusing on irritable bowel syndrome
  • Latin American formulations often featured dipyrone-based combinations
  • Egyptian pharmaceutical innovation (exemplified by Amriya Pharmaceutical Industries) developed Spasmofen specifically targeting emergency department management of renal and biliary colic [2] [5]

The suppository formulation of Spasmofen represented a significant advancement for emergency settings where intravenous access might be problematic. Rectal administration provided rapid onset (approximately 20 minutes) and sustained duration (3-5 hours), making it particularly suitable for pre-hospital management and emergency department use without requiring parenteral administration infrastructure [5] [7].

Table 2: Evolution of Spasmolytic-Analgesic Combinations

EraDominant Therapeutic ApproachRepresentative AgentsLimitationsAdvancements Leading to Spasmofen
1950-1960Opiate monotherapyMorphine; PethidineRespiratory depression; Constipation; DependencyRecognition of spasm component in visceral pain
1960-1970Tertiary amine anticholinergicsDicyclomine; Atropine derivativesCentral anticholinergic effects; Cognitive impairmentDevelopment of quaternary ammonium spasmolytics
1970-1980Early NSAID combinationsDipyrone-hyoscyamine; Ibuprofen combinationsMetabolite toxicity concerns; Incomplete pain reliefSuperior safety profile of propionic acid NSAIDs
1980-PresentTargeted combination therapySpasmofen (ketoprofen + hyoscine butylbromide)Regional regulatory variationsOptimized pharmacokinetic matching; Route diversification

Global Regulatory Status and Commercialization Pathways

Spasmofen exhibits significant geographic heterogeneity in regulatory approval status and clinical applications, reflecting regional differences in therapeutic traditions and regulatory frameworks. As a fixed-dose combination product, it has faced varying regulatory scrutiny regarding the justification of its component ratio and the evidence required to demonstrate therapeutic advantage over monotherapies [2] [5] [7].

Middle East and North Africa (MENA Region):Spasmofen has achieved its strongest market presence in Egypt, where it was developed by Amriya Pharmaceutical Industries. It holds standard marketing authorization for both suppository and ampoule formulations. The Egyptian regulatory pathway leveraged local clinical trials demonstrating non-inferiority to intravenous ketorolac in renal colic, supporting its positioning as a first-line emergency department option. The suppository form has been particularly successful in settings with limited resources for intravenous administration [2] [4] [7].

European Markets:Hyoscine butylbromide is widely approved as a monotherapy, but Spasmofen as a fixed-dose combination has limited market presence. Regulatory agencies have generally required additional evidence that the fixed combination provides clinical advantages over sequential administration. Some countries permit hospital formulary use for specific indications like endoscopic procedures to reduce spasms. Mebeverine-based combinations dominate the spasmolytic-analgesic market in many European countries [3] [8].

Asian Markets:Approval status is highly variable, with some countries classifying the suppository formulation as an over-the-counter product for menstrual cramps, while others restrict it to prescription use for biliary disorders. India has approved similar combinations but with different NSAID components (diclofenac instead of ketoprofen). Japan maintains more restrictive policies, requiring additional local clinical data for approval [5] [7].

North America:Neither formulation has received FDA approval. Regulatory barriers include:

  • Safety concerns regarding ketoprofen's cardiovascular risk profile at prescription-level doses
  • Limited acceptance of fixed-dose combinations without robust evidence of superiority to component monotherapies
  • Preference for single-entity agents in treatment guidelines for abdominal painHyoscine butylbromide is available as a monotherapy under the name Buscopan® for intestinal spasms, but not in combination with NSAIDs [7] [8].

The commercial success of Spasmofen in approved markets reflects its practical advantages in specific clinical scenarios. The ampoule formulation (100mg ketoprofen + 20mg hyoscine butylbromide/2ml) is particularly valued in radiological procedures where reducing intestinal and ureteral spasm improves imaging quality. Its inclusion in emergency protocols for pre-hospital management of renal colic in several Middle Eastern countries demonstrates its integration into standardized care pathways where rapid administration without intravenous access is advantageous [5] [7].

Table 3: Global Regulatory Status of Spasmofen Formulations

Region/CountrySuppository StatusAmpoule StatusPrimary Approved IndicationsRegulatory Particularities
EgyptApprovedApprovedRenal/biliary colic; GI spasmOriginating manufacturer; Local clinical trial data
European UnionLimited approval (varies)Not approvedProcedural spasm reductionRequires additional efficacy justification
Gulf Cooperation CouncilApprovedApprovedAcute colicky painHarmonized registration process
IndiaApproved (similar combinations)Not marketedBiliary colic; GI spasmDifferent NSAID components common
United StatesNot approvedNot approvedNoneFDA requires NDA submission
JapanNot approvedNot approvedNoneRequires local clinical data

The future regulatory pathway for Spasmofen and similar combinations faces challenges including:

  • Pharmacovigilance requirements for fixed-dose combinations in diverse populations
  • Comparative effectiveness evidence expectations from reimbursement authorities
  • Patent status limitations in some jurisdictions affecting commercial viabilityNevertheless, its established position in markets with regulatory approval demonstrates the clinical value of rationally designed dual-mechanism approaches to visceral pain management [7] [8].

Properties

CAS Number

82824-08-6

Product Name

Spasmofen

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;tetrahydrochloride

Molecular Formula

C95H112Cl4N5O21+

Molecular Weight

1801.7 g/mol

InChI

InChI=1S/C22H23NO7.C20H21NO4.C18H24NO4.C18H21NO3.C17H19NO3.4ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h5-6,9,17-18H,7-8,10H2,1-4H3;5-8,10-12H,9H2,1-4H3;3-7,12-17,20H,8-10H2,1-2H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;4*1H/q;;+1;;;;;;/t17-,18+;;12?,13-,14-,15+,16+,17-;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;;/m1.100..../s1

InChI Key

RTUUSLSZUVZNDS-NHDGDHBCSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl

Synonyms

spasmofen

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1([C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.